4-(4-Bromophenyl)piperidine
Overview
Description
4-(4-Bromophenyl)piperidine is a piperidine organic compound . It is reported to show potential antioxidant activity and has been studied for its analgesic effects .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The main routes in modern organic chemistry to the synthesis of piperidine derivatives have been summarized in recent scientific literature .Molecular Structure Analysis
The molecular structure of 4-(4-Bromophenyl)piperidine includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact mass is 239.03096 g/mol .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
4-(4-Bromophenyl)piperidine has a molecular weight of 240.14 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . Its topological polar surface area is 12 Ų . The exact mass is 239.03096 g/mol .Scientific Research Applications
Pharmacological Applications
- Scientific Field: Pharmacology
- Summary of Application: Piperidine derivatives, including 4-(4-Bromophenyl)piperidine, are significant synthetic medicinal blocks for drug construction. They are used in over twenty drug classes, including anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific drug being synthesized and its intended use. This typically involves complex chemical reactions under controlled conditions .
- Results or Outcomes: The outcomes of these applications are the development of various drugs used in the treatment of a wide range of conditions. The specific results, including quantitative data or statistical analyses, would depend on the specific drug and its clinical trials .
Anti-Alzheimer Agent
- Scientific Field: Neuropharmacology
- Summary of Application: 4’4 Bromophenyl 4’Piperidinol derivatives have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD) .
- Methods of Application: The compounds were synthesized and then evaluated for their activity against acetylcholinesterase (AChE), antioxidant activity, inhibition of amyloid beta (Aβ), and activity against monoamine oxidase-B (MAO-B) .
- Results or Outcomes: Among all the analogues, AB11 and AB14 showed the best activity against AChE with IC 50 = 0.029 μM and 0.038 μM, respectively. Both compounds also acted as a good antioxidant agent (IC 50 = 26.38 μM for AB11 and 23.99 μM for AB14), while AB11 is the only molecule that displayed moderate inhibition of Aβ (43.25% at 500 μM). AB11 and AB14 were found selective against MAO-B with IC 50 values of 866 μM and 763 μM, respectively .
Safety And Hazards
properties
IUPAC Name |
4-(4-bromophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKABWLFDCJKQRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373748 | |
Record name | 4-(4-bromophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)piperidine | |
CAS RN |
80980-89-8 | |
Record name | 4-(4-bromophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 80980-89-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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